molecular formula C15H20BF3O3 B8227923 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8227923
M. Wt: 316.13 g/mol
InChI Key: XQIWOWIDKVJQMS-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and scalability. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an aryl or vinyl halide and the organoboron compound in the presence of a palladium catalyst .

Common Reagents and Conditions

    Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides.

    Conditions: Anhydrous conditions, typically in an organic solvent such as toluene or ethanol, at elevated temperatures (50-100°C).

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another commonly used organoboron compound in Suzuki–Miyaura coupling.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the ethoxy and trifluoromethyl groups.

Uniqueness

2-(2-Ethoxy-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which enhances its reactivity and stability. The ethoxy group also provides additional steric and electronic effects, making it a more versatile reagent in various synthetic applications .

Properties

IUPAC Name

2-[2-ethoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BF3O3/c1-6-20-12-9-10(15(17,18)19)7-8-11(12)16-21-13(2,3)14(4,5)22-16/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIWOWIDKVJQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BF3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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